11(12)-Epoxyeicosatetraenoic acid is a significant oxylipin derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound plays a crucial role in various biological processes, including inflammation and vascular function. It is classified under the category of epoxides, which are cyclic ethers formed from the oxidation of polyunsaturated fatty acids.
11(12)-Epoxyeicosatetraenoic acid is primarily synthesized from eicosapentaenoic acid through enzymatic reactions, particularly by cytochrome P450 enzymes. These enzymes facilitate the conversion of fatty acids into their respective epoxides, which are biologically active metabolites.
This compound falls under the class of eicosanoids, which are signaling molecules produced from arachidonic acid and other polyunsaturated fatty acids. Eicosanoids include prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids, with 11(12)-Epoxyeicosatetraenoic acid being a specific type of epoxide.
The synthesis of 11(12)-Epoxyeicosatetraenoic acid typically involves enzymatic processes using cytochrome P450 enzymes or peroxygenases. These enzymes catalyze the epoxidation of eicosapentaenoic acid at the 11th and 12th carbon positions.
The molecular structure of 11(12)-Epoxyeicosatetraenoic acid features a three-dimensional arrangement typical of epoxides, characterized by a three-membered cyclic ether. Its chemical formula is C20H30O3.
11(12)-Epoxyeicosatetraenoic acid can undergo various chemical reactions including:
The stability of 11(12)-Epoxyeicosatetraenoic acid is influenced by environmental factors such as pH and temperature, which can affect its reactivity and transformation into other metabolites.
The mechanism of action for 11(12)-Epoxyeicosatetraenoic acid involves its interaction with specific receptors in biological systems, influencing various signaling pathways related to inflammation and vascular tone regulation.
Studies have shown that this compound can modulate endothelial function and has potential implications in cardiovascular health by affecting nitric oxide production and vascular smooth muscle cell proliferation.
11(12)-Epoxyeicosatetraenoic acid has several applications in scientific research:
11(12)-Epoxyeicosatetraenoic acid (11(12)-EpETE) is synthesized primarily through the cytochrome P450 (CYP) epoxygenase pathway. CYP enzymes, particularly isoforms from the CYP2C and CYP2J subfamilies, catalyze the stereo-specific epoxidation of eicosapentaenoic acid (EPA) at the 11,12 double bond [1] [6] [9]. This reaction involves the insertion of an oxygen atom across the double bond, forming an epoxide ring. Among human recombinant CYPs, CYP2C8 and CYP2J2 preferentially generate 17,18-EpETE and 11,12-EpETE as major EPA epoxides, though regioisomer specificity varies: CYP2C9 primarily produces 14,15-EpETE and metabolizes EPA at lower efficiency compared to arachidonic acid [1] [6]. The enzymatic reaction requires NADPH and O₂, occurring in endoplasmic reticulum membranes of cells expressing these isoforms. Chiral analysis confirms that CYP epoxygenases produce distinct enantiomeric ratios; for example, 11(12)-EpETE synthesized by CYP2C8 exhibits a 78:22 R/S ratio [3].
Table 1: CYP Isoform Specificity for EPA Epoxidation
CYP Isoform | Primary EPA Epoxides | Relative Activity |
---|---|---|
CYP2C8 | 17,18-EpETE > 11,12-EpETE | High |
CYP2J2 | 19,20-EpDPE > 11,12-EpETE | Moderate |
CYP2C9 | 14,15-EpETE | Low |
CYP1A2 | 8,9-EpETE | Low |
EPA (20:5 ω-3), an ω-3 polyunsaturated fatty acid (PUFA), serves as the exclusive precursor for 11(12)-EpETE biosynthesis. Dietary intake of ω-3 PUFAs (e.g., from fish oil) directly elevates endogenous EPA pools, which compete with ω-6 arachidonic acid (AA) for CYP epoxygenase binding [1] [3] [10]. Kinetic studies show EPA’s Kₘ for CYP2C9 is 15 μM, compared to AA’s 10 μM, indicating slightly lower affinity but significant metabolization [6]. In humans supplemented with ω-3 PUFAs (4 g/day), plasma 11(12)-EpETE levels increase 4-fold, demonstrating precursor-driven biosynthesis [1] [3]. Tissue incorporation is critical: EPA is hydrolyzed from phospholipids by calcium-dependent phospholipase A₂ (cPLA₂) before epoxidation, linking membrane remodeling to epoxide production [1] [9]. Notably, ω-3 PUFA epoxides like 11(12)-EpETE are more resistant to soluble epoxide hydrolase (sEH)-mediated degradation than AA-derived epoxides, enhancing their biological persistence [3].
The primary catabolic pathway for 11(12)-EpETE is hydrolysis via soluble epoxide hydrolase (sEH), which converts it to the corresponding diol 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) [1] [3] [9]. sEH exhibits high catalytic efficiency toward 11(12)-EpETE, with a kᶜᵃᵗ/Kₘ of 32,000 M⁻¹s⁻¹, though this is lower than for AA-derived epoxides (e.g., 14,15-EET: kᶜᵃᵗ/Kₘ = 120,000 M⁻¹s⁻¹) [3]. This difference in kinetics allows ω-3 epoxides greater stability in vivo. Inhibition of sEH by compounds like t-AUCB or TPPU increases 11(12)-EpETE half-life by >300%, amplifying its functional effects [3] [4] [7]. Alternative metabolic fates include:
Table 2: Kinetic Parameters of sEH-Mediated Hydrolysis
Substrate | Kₘ (μM) | kᶜᵃᵗ (s⁻¹) | kᶜᵃᵗ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|
11(12)-EpETE | 8.2 | 0.26 | 32,000 |
14,15-EET (AA) | 5.1 | 0.61 | 120,000 |
19,20-EpDPE (DHA) | 2.4 | 0.18 | 75,000 |
CYP epoxygenase and sEH expression varies significantly across tissues, governing regional 11(12)-EpETE production:
Tissue-specific sEH activity critically regulates 11(12)-EpETE bioavailability. For example, pulmonary sEH expression is elevated in idiopathic pulmonary fibrosis (IPF) patients, correlating with reduced 11(12)-EpETE levels compared to healthy controls [2] [7]. Conversely, cardiac tissue exhibits low sEH activity, allowing 11(12)-EpETE to exert potent anti-arrhythmic effects [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7